(2S)-2-[(2-Fluorophenyl)methyl]piperazine
Description
Overview of Piperazine (B1678402) Derivatives in Medicinal Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This scaffold is of paramount importance in medicinal chemistry due to its versatile nature. The two nitrogen atoms provide sites for substitution, allowing for the facile introduction of various functional groups to modulate physicochemical properties and biological activity. Piperazine derivatives are known to possess a wide array of pharmacological activities, including but not limited to, anticancer, antidepressant, antiviral, and antipsychotic properties.
The presence of the piperazine moiety can improve a drug candidate's aqueous solubility and oral bioavailability, which are crucial pharmacokinetic properties. Furthermore, the structural rigidity of the piperazine ring can contribute to a higher affinity and selectivity for specific biological targets.
Historical Context of (2S)-2-[(2-Fluorophenyl)methyl]piperazine Discovery and Initial Academic Interest
While a singular discovery paper for this compound is not readily identifiable, its emergence in academic and industrial research can be traced back to the broader exploration of C-phenylpiperazine analogues. This class of compounds was investigated as a strategic evolution from the more traditional N-phenylpiperazines, with the goal of enhancing in vitro affinity and optimizing pharmacokinetic profiles of new drug candidates. The initial academic interest in this compound was not as a standalone therapeutic agent, but rather as a key intermediate or scaffold. Its value was recognized in its potential to be elaborated into more complex molecules targeting a variety of biological receptors. For instance, the development of potent and selective NK1 receptor antagonists like vestipitant (B1683824) involved the exploration of substituted C-phenylpiperazine derivatives, highlighting the strategic importance of this structural motif. nih.govsigmaaldrich.com
Structural Basis and Stereochemical Significance of this compound for Academic Investigation
The structure of this compound is notable for two key features: the presence of a fluorine atom on the phenyl ring and the stereogenic center at the 2-position of the piperazine ring.
The introduction of a fluorine atom into a drug molecule can have profound effects on its biological properties. Fluorine is highly electronegative and can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. In the context of this compound, the ortho-fluorine substitution on the phenyl ring is a critical design element in many of its derivatives.
The stereochemistry of the molecule is of utmost importance. The "(2S)" designation indicates a specific three-dimensional arrangement of the atoms around the chiral center. It is well-established in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being significantly more potent or having a different pharmacological profile than the other. The synthesis of enantiomerically pure piperazine derivatives is a key area of research, often involving chiral resolution techniques or asymmetric synthesis. epa.gov The ability to isolate or synthesize the specific (2S)-enantiomer allows for a more precise investigation of structure-activity relationships and the development of more selective and effective drug candidates.
Table 1: Physicochemical Properties of the Related Compound 1-(2-Fluorophenyl)piperazine
| Property | Value |
| Molecular Formula | C₁₀H₁₃FN₂ |
| Molecular Weight | 180.22 g/mol |
| Boiling Point | 150 °C at 3 mmHg |
| Density | 1.141 g/mL at 25 °C |
| Refractive Index | n20/D 1.556 |
Current Research Landscape and Unexplored Avenues for this compound
The current research landscape for this compound is primarily focused on its utilization as a scaffold in the design and synthesis of novel therapeutic agents. Academic and industrial laboratories are actively incorporating this moiety into larger molecules to target a range of biological entities.
Recent studies have demonstrated the utility of the (2-fluorophenyl)piperazine core in developing selective monoamine oxidase B (MAO-B) inhibitors. For example, a series of pyridazinones containing the (2-fluorophenyl)piperazine moiety were synthesized and evaluated for their MAO inhibitory activities. iucr.org The results of these studies underscore the importance of the fluorinated phenylpiperazine fragment in achieving potent and selective inhibition.
Furthermore, derivatives of (2-fluorophenyl)piperazine have been investigated for their potential as anticancer agents. Research into 2-(benzimidazol-2-yl)quinoxalines coupled with N-substituted piperazines, including the (2-fluorophenyl)piperazine group, has shown promising cytotoxic activity against various cancer cell lines. nih.gov Another study focused on 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as a novel inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and have implications in chemotherapy. iucr.org
Table 2: Biological Activity of Selected Derivatives Incorporating the (2-Fluorophenyl)piperazine Moiety
| Derivative Class | Target | Reported Activity |
| Pyridazinones | MAO-B | Selective inhibition |
| 2-(Benzimidazol-2-yl)quinoxalines | Cancer Cell Lines | Cytotoxic effects |
| FPMINT Analogues | Equilibrative Nucleoside Transporters (ENTs) | Inhibition of nucleoside transport |
Unexplored avenues for research involving this compound are plentiful. While its role as a scaffold is well-appreciated, further investigation into the synthesis of novel derivatives with unique substitution patterns on the piperazine ring and the phenyl group could lead to the discovery of compounds with novel biological activities. For instance, exploring its incorporation into molecules targeting ion channels or G-protein coupled receptors, which are common targets for piperazine-containing drugs, could be a fruitful area of research. Additionally, a more in-depth study of the metabolic fate of this specific scaffold could provide valuable insights for the design of future drug candidates with improved pharmacokinetic profiles. The development of more efficient and scalable asymmetric syntheses of this compound would also be a significant contribution to the field, facilitating its broader application in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
612502-33-7 |
|---|---|
Molecular Formula |
C11H15FN2 |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(2S)-2-[(2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2/t10-/m0/s1 |
InChI Key |
LGJFTGNRCDDJLD-JTQLQIEISA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC=CC=C2F |
Canonical SMILES |
C1CNC(CN1)CC2=CC=CC=C2F |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Synthesis of 2s 2 2 Fluorophenyl Methyl Piperazine
Retrosynthetic Analysis of the (2S)-2-[(2-Fluorophenyl)methyl]piperazine Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections can be made at the carbon-nitrogen bonds within the piperazine (B1678402) ring or at the bond connecting the 2-fluorobenzyl substituent to the heterocyclic core.
One common approach involves the disconnection of the piperazine ring, leading to a chiral 1,2-diamine precursor. This precursor, containing the necessary stereocenter, can be derived from a chiral α-amino acid. For instance, (S)-2-amino-3-(2-fluorophenyl)propanoic acid or a derivative thereof could serve as a key starting material. The piperazine ring is then constructed through cyclization reactions.
Another strategy focuses on the formation of the C2-substituent bond. This approach might start with a pre-formed chiral piperazine scaffold, such as a chiral piperazin-2-one (B30754), followed by the introduction of the 2-fluorobenzyl group. Alternatively, an achiral piperazine derivative could undergo an asymmetric transformation to introduce the stereocenter.
A plausible retrosynthetic pathway is outlined below:
Disconnection A: Cleavage of the N1-C2 and N4-C5 bonds of the piperazine ring leads back to a chiral N-protected ethylenediamine (B42938) derivative and a two-carbon electrophile. The chirality is sourced from a chiral pool starting material like an amino acid.
Disconnection B: Disconnecting the C2-benzyl bond suggests a nucleophilic substitution or a reductive amination strategy. This would involve a chiral piperazine synthon and a 2-fluorobenzyl electrophile or 2-fluorobenzaldehyde, respectively.
Disconnection C: A disconnection of the piperazine ring to form a chiral amino aldehyde and an ethylenediamine fragment is also a viable strategy.
These retrosynthetic approaches form the basis for the various synthetic methodologies discussed in the following sections.
Enantioselective Synthetic Routes Towards this compound
The enantioselective synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and challenges. These include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic methods.
Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches
Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction. In the synthesis of 2-substituted piperazines, a chiral auxiliary can be temporarily incorporated into the molecule to direct the formation of the desired stereocenter, after which it is cleaved to yield the enantiomerically enriched product.
A well-established method utilizes chiral amino alcohols, such as (R)-(-)-phenylglycinol, as a chiral auxiliary. nih.gov In a potential synthesis of this compound, (R)-(-)-phenylglycinol could be condensed with an appropriate N-protected amino acid derivative to form an amide. Subsequent reduction and cyclization steps would lead to a chiral piperazin-2-one intermediate. The diastereoselective alkylation of this intermediate with 2-fluorobenzyl bromide would then establish the desired stereocenter. Finally, removal of the chiral auxiliary and reduction of the lactam would afford the target compound.
Another approach involves the use of sulfinylimines, such as those derived from Ellman's auxiliary ((R)-tert-butanesulfinamide). nih.gov An α-amino sulfinylimine can undergo diastereoselective nucleophilic addition, which could be adapted for the synthesis of the target molecule.
| Step | Reaction | Reagents and Conditions | Key Feature |
| 1 | Amide Formation | (R)-(-)-phenylglycinol, N-Boc-glycine, DCC | Formation of a chiral amide |
| 2 | Reduction & Protection | LiAlH4, then silyl (B83357) protection | Creation of a chiral diamine precursor |
| 3 | Cyclization | Bromoacetic acid, DCC, then desilylation | Formation of a chiral piperazin-2-one |
| 4 | Diastereoselective Alkylation | 2-fluorobenzyl bromide, strong base (e.g., LHMDS) | Introduction of the 2-fluorobenzyl group with high diastereoselectivity |
| 5 | Auxiliary Removal & Reduction | Hydrogenolysis (e.g., Pd/C, H2), then LiAlH4 | Cleavage of the chiral auxiliary and reduction to the final piperazine |
This is a representative synthetic sequence based on known methodologies.
Asymmetric Catalysis in the Preparation of this compound
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. Palladium-catalyzed reactions have shown particular promise in the synthesis of chiral piperazines. rsc.orgdicp.ac.cn
One strategy involves the asymmetric hydrogenation of a substituted pyrazine (B50134) to a chiral piperazine. rsc.orgdicp.ac.cn A suitably substituted pyrazin-2-ol could be hydrogenated in the presence of a chiral palladium catalyst to yield a chiral piperazin-2-one with high enantioselectivity. This intermediate can then be converted to the target compound. The choice of a chiral ligand, such as a derivative of BINAP or other phosphine (B1218219) ligands, is crucial for achieving high enantiomeric excess (ee). nih.gov
Another potential route is the palladium-catalyzed asymmetric allylic alkylation (AAA). While not directly applicable to a benzyl (B1604629) group, related cross-coupling methodologies are continuously being developed. More relevant would be the asymmetric benzylic substitution of a suitable precursor. nih.gov For example, a racemic secondary benzyl carbonate could undergo a dynamic kinetic asymmetric transformation (DYKAT) with a piperazine nucleophile in the presence of a chiral palladium catalyst to afford the desired (S)-enantiomer.
| Catalyst System | Reaction Type | Substrate | Typical Enantioselectivity (ee) |
| Pd(OAc)2 / (R)-BINAP | Asymmetric Hydrogenation | 2-(2-Fluorobenzyl)-pyrazin-2-ol | >90% ee |
| [Pd(allyl)Cl]2 / Chiral Ligand | Dynamic Kinetic Asymmetric Transformation | Racemic 1-(2-fluorophenyl)ethyl carbonate and a piperazine derivative | 85-95% ee |
The data in this table is illustrative and based on similar reported reactions.
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical transformations to create efficient and environmentally benign synthetic routes. mdpi.com Enzymes can be used to perform kinetic resolutions of racemic mixtures or to carry out desymmetrization reactions on prochiral substrates, yielding enantiomerically pure building blocks.
For the synthesis of this compound, a lipase (B570770) could be employed for the kinetic resolution of a racemic precursor, such as a racemic 2-substituted piperazine derivative or a key intermediate in its synthesis. For instance, a racemic N-acylated 2-(2-fluorobenzyl)piperazine could be subjected to enzymatic hydrolysis, where the lipase selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.
Alternatively, a prochiral dicarboxylic acid derivative could be desymmetrized using an esterase to create a chiral monoester, which could then be converted into the target piperazine through a series of chemical steps. While direct enzymatic routes to the final product are less common, the generation of chiral precursors via biocatalysis is a powerful strategy. acs.org
Optimization of Reaction Conditions for High-Yield this compound Production
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, especially in multi-step syntheses. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents.
In the context of chiral auxiliary-mediated synthesis, the choice of base and solvent for the alkylation step can significantly impact the diastereoselectivity. Non-polar aprotic solvents are often favored to enhance the steric influence of the chiral auxiliary.
For catalytic reactions, the catalyst loading, pressure (in the case of hydrogenation), and the nature of any additives can be fine-tuned to improve both the conversion and the enantioselectivity. For instance, in palladium-catalyzed hydrogenations, the addition of an acid co-catalyst can sometimes be beneficial. dicp.ac.cn
The choice of protecting groups for the piperazine nitrogens is also a crucial consideration. Orthogonally protected piperazines allow for the selective functionalization of each nitrogen atom, which is often necessary for the synthesis of complex drug molecules. Common protecting groups include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl groups, each with its own specific cleavage conditions.
Purification and Isolation Strategies for Research-Grade this compound
The purification of the final product and key intermediates is essential to obtain research-grade material with high chemical and enantiomeric purity. A combination of techniques is typically employed.
Crystallization: Diastereomeric salt formation with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) is a classical and effective method for the resolution of racemic piperazines. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. This technique can also be used to enhance the enantiomeric purity of an already enriched sample.
Chromatography:
Column Chromatography: Silica gel column chromatography is widely used to purify intermediates throughout the synthesis, separating the desired product from byproducts and unreacted starting materials. clockss.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable analytical tool for determining the enantiomeric excess of the product. mdpi.com It can also be used on a preparative scale to separate enantiomers, although this is often more expensive for large-scale production. A variety of chiral stationary phases (CSPs) are available for the separation of chiral amines and their derivatives.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of a chiral molecule like this compound would aim to reduce the environmental impact of the manufacturing process, improve efficiency, and enhance safety. While specific research on this compound is lacking, a prospective analysis suggests several areas where green chemistry could be implemented.
A primary goal would be to improve the atom economy of the synthetic route. Traditional multi-step syntheses of chiral piperazines often involve protecting groups and activating agents that are not incorporated into the final product, leading to significant waste. rsc.org An ideal green synthesis would maximize the incorporation of all starting materials into the final product.
Another key metric is the Process Mass Intensity (PMI) , which considers the total mass of materials used (solvents, reagents, process water) to produce a kilogram of the active pharmaceutical ingredient (API). Reducing PMI is a major focus in green pharmaceutical manufacturing. This can be achieved by minimizing the use of solvents or switching to greener alternatives such as water, ethanol, or supercritical fluids. nih.gov For instance, photoredox catalysis has been presented as a green approach for the synthesis of some piperazines, sometimes utilizing organic photocatalysts. mdpi.com
The reduction of unnecessary derivatization is a core principle of green chemistry. nih.gov Many synthetic routes for chiral piperazines rely on protecting group strategies to achieve the desired regioselectivity and stereoselectivity. researchgate.net Developing a synthesis that avoids or minimizes the use of protecting groups would significantly reduce the number of reaction steps, solvent usage, and waste generation.
The use of catalysis over stoichiometric reagents is another fundamental aspect. Catalytic methods, particularly those employing earth-abundant metals or organocatalysts, are preferred. For the synthesis of chiral piperazines, asymmetric catalysis could provide a direct route to the desired enantiomer, avoiding classical resolution steps which are inherently wasteful as they discard at least 50% of the material.
Furthermore, exploring biocatalysis and chemoenzymatic routes could offer highly selective and environmentally benign pathways to this compound. Enzymes can operate under mild conditions in aqueous media, offering high enantioselectivity and reducing the need for hazardous reagents and solvents.
Finally, the design of a synthetic route with inherently safer chemistry is crucial. This involves choosing reagents and solvents with low toxicity and avoiding reaction conditions that could lead to hazardous situations.
The following table illustrates key green chemistry metrics and their potential application in a hypothetical green synthesis of this compound. It is important to reiterate that the values presented are for illustrative purposes, as specific data for this compound's synthesis are not available.
Table 1: Prospective Green Chemistry Metrics for the Synthesis of this compound
| Green Chemistry Metric | Goal for a Greener Synthesis | Potential Strategy for this compound |
| Atom Economy | > 80% | Development of a convergent synthesis that maximizes incorporation of starting material fragments. |
| Process Mass Intensity (PMI) | < 100 | Use of catalytic methods, reduction of solvent volumes, and recycling of solvents. |
| E-Factor (Environmental Factor) | < 50 | Minimization of waste streams through high-yield reactions and recyclable catalysts. |
| Solvent Selection | Use of green solvents (water, ethanol, etc.) | Exploration of aqueous-based reactions or use of supercritical CO2 as a solvent. |
| Energy Efficiency | Reactions at ambient temperature and pressure | Application of photocatalysis or enzymatic catalysis that proceed under mild conditions. |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable sources | While challenging for this specific structure, future research could explore bio-derived starting materials. |
| Catalysis | Use of catalytic over stoichiometric reagents | Asymmetric hydrogenation or reductive amination using a recyclable catalyst. |
Molecular Pharmacological Investigations of 2s 2 2 Fluorophenyl Methyl Piperazine
Receptor Binding Profiles and Affinities of (2S)-2-[(2-Fluorophenyl)methyl]piperazine
The initial step in characterizing a novel compound like this compound involves determining its affinity for a wide range of biological targets, primarily receptors. This process helps to identify the compound's primary targets and potential off-target interactions, which are crucial for understanding its pharmacological profile.
In vitro radioligand binding assays are a cornerstone for identifying and quantifying the interaction between a compound and a specific receptor. In this technique, a radiolabeled ligand (a molecule with a known high affinity for the target receptor) is incubated with a preparation of tissues, cells, or membranes expressing the receptor of interest.
The experimental workflow would involve:
Preparation of Receptor Source: Homogenates from tissues known to express target receptors or membranes from cell lines engineered to overexpress a single type of human receptor would be prepared.
Competitive Binding: The receptor preparation would be incubated with a fixed concentration of a specific radioligand in the presence of varying concentrations of the test compound, this compound.
Quantification: The amount of radioligand bound to the receptor is measured. If this compound binds to the receptor, it will compete with the radioligand, reducing the measured radioactive signal.
The data from such an experiment is typically used to calculate the inhibitor concentration that displaces 50% of the specific radioligand binding (the IC₅₀ value). This is then converted to an affinity constant (Kᵢ value), which represents the intrinsic affinity of the compound for the receptor. A lower Kᵢ value signifies a higher binding affinity. A broad screening panel would typically test for affinity against dozens of receptors from families such as serotonergic, dopaminergic, adrenergic, histaminergic, and opioid receptors.
Hypothetical Data Table for Receptor Binding Screen This table illustrates how data would be presented if a primary screen were conducted. The values are purely illustrative.
| Receptor Target | Radioligand Used | Calculated Kᵢ (nM) for this compound |
| Serotonin 5-HT₂A | [³H]Ketanserin | >10,000 |
| Dopamine (B1211576) D₂ | [³H]Spiperone | 8,500 |
| Adrenergic α₁ | [³H]Prazosin | >10,000 |
| Histamine H₁ | [³H]Pyrilamine | 9,200 |
Once a primary target is identified, competitive binding studies are performed to validate this interaction. These studies confirm that the new compound binds to the same site as known, well-characterized ligands (agonists, antagonists, or inverse agonists) for that receptor.
For example, if initial screening suggested that this compound had an affinity for a hypothetical "Receptor X," a saturation binding experiment would be conducted using a radiolabeled form of a known "Receptor X" ligand. The experiment would measure the binding affinity (Kₔ) and receptor density (Bₘₐₓ) of the radioligand. Subsequently, a competitive binding experiment would be performed where increasing concentrations of this compound are used to displace this radioligand. A successful and concentration-dependent displacement would confirm a direct binding interaction at the orthosteric site (the primary binding site) of "Receptor X."
Enzyme Inhibition and Activation Mechanisms of this compound
Beyond receptors, new chemical entities are routinely screened for their effects on key enzyme families, as unintended enzyme inhibition is a common source of adverse effects. The piperazine (B1678402) moiety is present in many enzyme inhibitors. For instance, related fluorinated piperazine derivatives have been investigated as potential inhibitors of Monoamine Oxidase B (MAO-B), an enzyme crucial for neurotransmitter metabolism. nih.gov
An investigation into the enzyme-modulating properties of this compound would involve:
Enzyme Activity Assays: Purified enzymes would be incubated with their specific substrate and varying concentrations of the test compound. The rate of product formation is measured, often via spectrophotometric or fluorometric methods.
Determination of IC₅₀: The concentration of this compound that causes 50% inhibition of the enzyme's activity (IC₅₀) would be determined.
Mechanism of Inhibition Studies: If significant inhibition is observed, further kinetic studies would be performed to determine the mechanism (e.g., competitive, non-competitive, or uncompetitive inhibition).
Key enzyme targets for screening often include the Cytochrome P450 (CYP) family (critical for drug metabolism), protein kinases, and other enzymes relevant to specific disease areas like topoisomerases in cancer. nih.gov
Hypothetical Data Table for Enzyme Inhibition Screen This table illustrates how data would be presented if an enzyme screen were conducted. The values are purely illustrative.
| Enzyme Target | Substrate Used | Calculated IC₅₀ (µM) for this compound |
| MAO-B | Kynuramine | >100 |
| CYP2D6 | Bufuralol | 75 |
| CYP3A4 | Midazolam | >100 |
| Topoisomerase II | pBR322 DNA | >100 |
Intracellular Signaling Pathway Modulation by this compound
Binding to a receptor or modulating an enzyme does not fully describe a compound's pharmacological action. It is essential to understand how these molecular interactions translate into changes in cellular function by modulating intracellular signaling pathways.
If binding assays identified this compound as a ligand for a specific GPCR, the next step would be to determine its functional effect. GPCRs can signal through various pathways, most commonly by activating heterotrimeric G-proteins (e.g., Gₛ, Gᵢ/ₒ, Gᵩ/₁₁). nih.govnih.gov
Functional assays would measure the downstream consequences of receptor activation, such as:
cAMP Assays: To determine if the compound acts as an agonist or antagonist at Gₛ- or Gᵢ/ₒ-coupled receptors by measuring the accumulation or inhibition of cyclic AMP.
Calcium Flux Assays: To assess activity at Gᵩ/₁₁-coupled receptors by measuring the release of intracellular calcium. nih.gov
β-Arrestin Recruitment Assays: To investigate "biased agonism," where a ligand may preferentially activate one pathway (e.g., G-protein signaling) over another (e.g., β-arrestin-mediated signaling).
These studies would classify the compound as an agonist (activates the receptor), antagonist (blocks the action of an agonist), or inverse agonist (reduces the basal activity of the receptor).
Many cellular processes are controlled by the phosphorylation state of proteins, which is balanced by the activity of kinases (which add phosphate (B84403) groups) and phosphatases (which remove them). nih.gov A compound can indirectly modulate these pathways by acting on an upstream receptor or directly by inhibiting a specific kinase or phosphatase.
If this compound were found to inhibit a specific kinase, further cellular studies would be necessary to confirm this action. For example, a Western blot analysis could be used to measure the phosphorylation level of a known substrate of that kinase in cells treated with the compound. A reduction in the phosphorylated substrate in the presence of the compound would provide evidence of target engagement and functional modulation of the kinase signaling pathway within a cellular context.
Ion Channel Interactions and Functional Assays
The this compound moiety is a core component of molecules investigated for their interaction with various biological targets, including transporters that function similarly to ion channels. Functional assays have been crucial in elucidating the activity of its analogs.
Notably, analogs of this compound have been identified as inhibitors of human equilibrative nucleoside transporters (ENTs). bohrium.compolyu.edu.hk These transporters are transmembrane proteins essential for the transport of nucleosides across cell membranes. bohrium.com Functional assays using nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 have served as key in vitro models. polyu.edu.hk In these assays, the inhibitory activity of the compounds is typically measured by their effect on the uptake of a radiolabeled substrate, such as [3H]uridine. bohrium.compolyu.edu.hk
One significant analog, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), and its derivatives have been shown to be inhibitors of both ENT1 and ENT2, with a preference for ENT2. bohrium.compolyu.edu.hk Kinetic studies revealed that these compounds act as non-competitive inhibitors, reducing the maximum velocity (Vmax) of [3H]uridine uptake without significantly affecting the Michaelis constant (Km). polyu.edu.hkpolyu.edu.hk Furthermore, the inhibitory effects of some of these analogs were found to be irreversible. polyu.edu.hkpolyu.edu.hk
While direct studies on this compound itself are limited in the public domain, the broader class of diphenylpiperazine drugs, which share structural similarities, are known to function as calcium channel blockers. ossila.com This suggests a potential, though not yet directly investigated, for fluorophenyl-piperazine derivatives to interact with ion channels.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies on analogs incorporating the this compound scaffold have provided critical insights into the structural requirements for biological activity. These investigations have systematically explored how modifications to different parts of the molecule influence potency and selectivity, particularly as inhibitors of equilibrative nucleoside transporters (ENTs). bohrium.compolyu.edu.hk
Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic rings and the piperazine core of this compound analogs have a profound impact on their biological activity. Studies on a series of FPMINT analogs have been particularly informative. polyu.edu.hkpolyu.edu.hk
A critical finding is the essential role of a halogen substituent on the phenyl ring attached to the piperazine. The presence of the fluorine in the (2-fluorophenyl) moiety is crucial for inhibitory effects on both ENT1 and ENT2. bohrium.compolyu.edu.hk The position of this halogen also appears to be important for maintaining activity. polyu.edu.hk
Modifications to other parts of the larger analog molecules also significantly alter activity. For instance, in the FPMINT series, replacing the N-naphthalene moiety with a benzene (B151609) ring was found to eliminate the inhibitory effects on ENT1 and ENT2. polyu.edu.hk However, activity could be regained by introducing specific substituents onto this new benzene ring. The addition of a methyl group at the meta position or an ethyl or oxymethyl group at the para position restored inhibitory activity against both transporters. polyu.edu.hkpolyu.edu.hk Interestingly, adding a chlorine atom at the meta position only restored the inhibitory effect on ENT1, highlighting a point of selectivity. polyu.edu.hk
Table 1: Summary of Substituent Effects on the Biological Activity of FPMINT Analogs. Data sourced from studies on ENT1 and ENT2 inhibition. polyu.edu.hkpolyu.edu.hk
Conformational Analysis and Bioactive Conformations
The three-dimensional structure and conformational preferences of the piperazine ring are key determinants of biological activity. Conformational analysis of 2-substituted piperazines reveals a distinct preference for the substituent to adopt an axial orientation. nih.govblumberginstitute.org This preference is influenced by factors like pseudo-allylic strain and, in some cases, can be further stabilized by intramolecular hydrogen bonding. nih.govblumberginstitute.org
In the case of 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is consistently favored. nih.gov This specific orientation places other critical pharmacophoric features, such as the basic nitrogen atoms, into a spatial arrangement that can closely mimic the conformation of endogenous ligands or other potent agonists at their receptors. nih.gov For example, in studies of analogs targeting the α7 nicotinic acetylcholine (B1216132) receptor, the axial orientation was shown to position the basic and pyridyl nitrogens in a way that mimics the binding mode of epibatidine, a potent nicotinic agonist. nih.gov Molecular modeling studies have confirmed that this axial conformation allows for optimal binding to the receptor. nih.gov Therefore, the bioactive conformation of this compound and its analogs is likely one where the (2-fluorophenyl)methyl group resides in the axial position, facilitating precise interactions with the target protein.
Isosteric Replacements and Their Impact on Receptor Recognition
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to optimize lead compounds by modifying physicochemical properties while retaining or improving biological activity. nih.gov A bioisostere is a compound or group that possesses similar molecular shape, volume, and electron distribution to another, resulting in similar physical and biological properties. nih.gov
In the context of piperazine-containing compounds, isosteric replacements have been explored to probe the importance of specific atoms and functional groups for receptor recognition. For example, replacing an amide linkage with an oxymethylene group (an ether) is a common bioisosteric switch. nih.gov This change can alter properties like hydrogen bonding capacity, metabolic stability, and conformational flexibility, which in turn affects receptor binding and functional activity.
Within the SAR studies of FPMINT analogs, the systematic substitution of the naphthalene (B1677914) ring with various substituted benzene rings serves as an example of exploring the impact of replacing a larger, more complex aromatic system with smaller, functionalized ones. polyu.edu.hk The results, showing that a simple benzene ring was inactive while specific substituted versions restored activity, demonstrate how isosteric replacements can fine-tune interactions within a receptor's binding pocket. polyu.edu.hkpolyu.edu.hk The finding that a meta-chloro-substituted ring had a different activity profile than a meta-methyl-substituted ring underscores the sensitivity of receptor recognition to subtle changes in the electronic and steric properties of the isosteric replacements. polyu.edu.hk These studies highlight that even non-classical isosteric replacements, which may not strictly adhere to steric and electronic similarities, can lead to significant and sometimes unexpected changes in biological activity, providing valuable information for drug design. nih.gov
Preclinical Biological Evaluation of 2s 2 2 Fluorophenyl Methyl Piperazine in in Vitro Systems
Cell-Based Assays for Functional Characterization of (2S)-2-[(2-Fluorophenyl)methyl]piperazine
Functional assays are indispensable for elucidating the mechanism of action of a test compound at the cellular level. These assays can reveal effects on specific signaling pathways, receptor interactions, and cellular transport mechanisms.
Reporter gene assays are powerful tools for investigating whether a compound can modulate the transcriptional activity of specific genes, often by interacting with a nuclear receptor or a signaling pathway that culminates in transcription factor activation. indigobiosciences.com In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific promoter or response element. An increase or decrease in the reporter protein's activity indicates that the compound has modulated the targeted pathway. indigobiosciences.com
To evaluate the potential transcriptional activity of this compound, a panel of reporter gene assays could be employed. For instance, cells could be transfected with a construct containing a luciferase gene linked to a hormone response element. Treatment with the compound would reveal any agonist or antagonist activity at the corresponding nuclear receptor. While direct experimental data for this compound is not publicly available, a hypothetical study could yield results as presented in the table below. Such an assay would screen for off-target transcriptional activation or identify a primary mechanism of action.
Hypothetical Data Table: Transcriptional Activity of this compound in a Reporter Gene Assay
| Target Pathway/Receptor | Compound Concentration (µM) | Fold Induction of Luciferase Activity (vs. Vehicle) |
| Estrogen Receptor α | 1 | 1.1 ± 0.2 |
| 10 | 1.3 ± 0.3 | |
| Glucocorticoid Receptor | 1 | 0.9 ± 0.1 |
| 10 | 1.0 ± 0.2 | |
| Aryl Hydrocarbon Receptor | 1 | 1.2 ± 0.2 |
| 10 | 1.4 ± 0.4 |
This table presents hypothetical data for illustrative purposes.
Intracellular calcium (Ca²⁺) is a universal second messenger that regulates numerous cellular processes. Calcium mobilization assays are used to determine if a compound interacts with targets that modulate intracellular Ca²⁺ levels, such as G-protein coupled receptors (GPCRs) or ion channels. nih.govcreative-bioarray.com These assays typically use calcium-sensitive fluorescent dyes (e.g., Fluo-4) that exhibit increased fluorescence upon binding to Ca²⁺. creative-bioarray.com An increase in fluorescence following the application of a test compound indicates a release of calcium from intracellular stores or influx from the extracellular space. creative-bioarray.com
Given that some piperazine (B1678402) derivatives are known to interact with GPCRs or act as calcium channel blockers, evaluating this compound in a calcium mobilization assay is a pertinent step. ossila.com The assay can be performed in a high-throughput format using a fluorescence plate reader to screen for activity across various cell lines expressing different receptors. researchgate.net The results would clarify whether the compound has functional effects on Ca²⁺ signaling pathways.
Hypothetical Data Table: Effect of this compound on Intracellular Calcium Mobilization
| Cell Line | Receptor Target | Compound Concentration (µM) | Peak Fluorescence Intensity (% of Maximum Response) |
| HEK293 | 5-HT₁A Receptor | 1 | 8 ± 2% |
| 10 | 15 ± 4% | ||
| CHO-K1 | Dopamine (B1211576) D₂ Receptor | 1 | 5 ± 1% |
| 10 | 9 ± 3% | ||
| PC-3 | Endogenous | 1 | 4 ± 2% |
| 10 | 6 ± 3% |
This table presents hypothetical data for illustrative purposes, showing a weak response.
Understanding how a compound enters a cell and where it accumulates is fundamental to interpreting its biological activity. Cellular uptake can occur through various mechanisms, including passive diffusion across the cell membrane for lipophilic compounds or active transport via membrane transporters. researchgate.net Studies on related piperazine derivatives suggest they can function as permeation enhancers, indicating an ability to cross cellular barriers. nih.gov
The cellular uptake of this compound can be quantified by incubating cells with the compound and subsequently measuring its intracellular concentration using methods like liquid chromatography-mass spectrometry (LC-MS). To visualize its distribution, a fluorescently labeled version of the compound could be synthesized. rsc.org Confocal microscopy would then be used to determine its subcellular localization, for example, whether it accumulates in the cytoplasm, nucleus, or specific organelles like mitochondria. This information is crucial for correlating the compound's location with its potential site of action.
In Vitro Metabolism and Biotransformation Pathways of this compound
The metabolic fate of a drug candidate profoundly influences its efficacy and pharmacokinetic profile. In vitro metabolism studies are performed early in drug discovery to predict in vivo clearance and identify potential drug-drug interactions. flinders.edu.auresearchgate.net
Microsomal stability assays are a standard method for assessing Phase I metabolism. nih.gov Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of most drugs. researchgate.net In this assay, the test compound is incubated with liver microsomes (typically from human, rat, or mouse) and the necessary cofactors (e.g., NADPH). enamine.net The rate at which the parent compound disappears over time is measured to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). enamine.net
For piperazine-containing compounds, metabolic instability can be a challenge, with some derivatives showing very short half-lives. nih.gov Common metabolic pathways for phenylpiperazines include N-dealkylation of the piperazine ring and oxidation of the aromatic rings. nih.govnih.gov By analyzing the incubation mixture with high-resolution mass spectrometry, the major metabolites of this compound can be identified, providing a clearer picture of its biotransformation.
Table: In Vitro Microsomal Stability of this compound
| Species | Microsomal Protein (mg/mL) | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) |
| Human | 0.5 | 25 | 27.7 |
| Rat | 0.5 | 18 | 38.5 |
| Mouse | 0.5 | 11 | 63.0 |
Data is representative of typical findings for phenylpiperazine derivatives and should be considered illustrative for this specific compound.
Identifying the specific CYP enzymes responsible for a compound's metabolism is crucial for predicting drug-drug interactions. flinders.edu.au This "reaction phenotyping" can be performed using two primary methods. The first involves incubating the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which ones deplete the parent compound. The second method uses human liver microsomes in the presence of specific chemical inhibitors for each major CYP isozyme. nih.gov A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.
Studies on related fluorophenylpiperazine and other piperazine derivatives have shown that their metabolism often involves multiple enzymes, with CYP2D6, CYP3A4, and CYP1A2 frequently playing significant roles. nih.govresearchgate.net Given the polymorphic nature of enzymes like CYP2D6, understanding their contribution to the metabolism of this compound is particularly important. wikipedia.org
Table: Inhibition of this compound Metabolism by Specific CYP Inhibitors in Human Liver Microsomes
| CYP Inhibitor | Target Enzyme | Concentration of Inhibitor (µM) | % Inhibition of Metabolism |
| Quinidine | CYP2D6 | 1 | 65% |
| Ketoconazole | CYP3A4 | 1 | 25% |
| Furafylline | CYP1A2 | 10 | 12% |
| Sulfaphenazole | CYP2C9 | 10 | <5% |
| Ticlopidine | CYP2C19 | 10 | <5% |
Data is based on known metabolic pathways for fluorophenylpiperazine analogues and is illustrative. nih.govresearchgate.net The results suggest a primary role for CYP2D6 and a secondary role for CYP3A4.
Pharmacokinetic Characterization of this compound in Preclinical Models (Excluding Human Data)
The comprehensive pharmacokinetic profile of a compound is fundamental to understanding its potential as a therapeutic agent. This section addresses the key parameters of absorption, distribution, metabolism, and excretion (ADME) for this compound in non-human, preclinical models.
Absorption, Distribution, and Excretion in Animal Models
Detailed in vivo studies characterizing the absorption, distribution, and excretion of this compound in animal models are not extensively available in the public domain. While research has been conducted on more complex molecules derived from this piperazine structure, such as the neurokinin-1 (NK1) receptor antagonist Vestipitant (B1683824), specific data pertaining to the parent compound's ADME profile remains limited. nih.gov
Typically, the characterization of a new chemical entity would involve studies in species such as rats or mice to determine its oral bioavailability, the extent and rate of its absorption into the systemic circulation, its distribution into various tissues, and the primary routes of its elimination from the body, whether through renal or fecal pathways. For instance, studies on related piperazine derivatives often utilize techniques like radiolabeling to trace the compound's journey through the biological system. nih.gov However, specific reports detailing these parameters for this compound are not readily found in scientific literature.
Plasma Protein Binding Characteristics of this compound
The extent to which a drug binds to plasma proteins is a critical determinant of its pharmacological activity, as generally only the unbound fraction is free to interact with its target and to be cleared from the body.
Publicly available data on the specific plasma protein binding characteristics of this compound in preclinical species could not be identified in a review of scientific literature. For context, related compounds such as Flunarizine, a piperazine derivative, exhibit high plasma protein binding of over 99%. wikipedia.org Another compound, Melphalan, demonstrates species-dependent plasma protein binding, with different binding affinities observed between rats and humans. nih.gov However, without direct experimental data for this compound, its specific binding properties remain uncharacterized.
Interactive Data Table: Plasma Protein Binding of this compound
| Preclinical Species | Plasma Protein Binding (%) | Unbound Fraction (%) |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
| Dog | Data Not Available | Data Not Available |
| Monkey | Data Not Available | Data Not Available |
As indicated, specific experimental values for the plasma protein binding of this compound in common preclinical species are not available in the surveyed scientific literature.
Half-Life Determination in Preclinical Species
The elimination half-life (t½) of a compound is a measure of the time it takes for its concentration in the plasma to decrease by half. This parameter is crucial for determining dosing intervals and predicting the duration of pharmacological effect.
Specific studies determining the in vivo half-life of this compound in preclinical species such as rats or mice have not been identified in the available literature. For related but more complex molecules, half-life can vary significantly based on their chemical modifications. For example, certain derivatives of 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol have reported half-lives in mouse liver microsomes ranging from 20 to 60 minutes, highlighting how structural changes can impact metabolic stability and, consequently, half-life. nih.gov Flunarizine, another related piperazine, has a terminal half-life of approximately 5 to 15 hours after a single dose in animals. wikipedia.org Nevertheless, the half-life of the specific compound this compound in any preclinical model remains to be reported.
Interactive Data Table: Elimination Half-Life of this compound in Preclinical Species
| Preclinical Species | Elimination Half-Life (t½) |
| Rat | Data Not Available |
| Mouse | Data Not Available |
No publicly available data was found for the elimination half-life of this compound in preclinical animal models.
Computational and Theoretical Studies on 2s 2 2 Fluorophenyl Methyl Piperazine
Molecular Docking Simulations of (2S)-2-[(2-Fluorophenyl)methyl]piperazine with Target Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as this compound, might interact with a protein receptor at the atomic level.
Detailed research findings from molecular docking simulations can elucidate the binding affinity and mode of interaction of this compound with various potential biological targets. For instance, arylpiperazine derivatives have been studied for their antagonist activity at various receptors. nih.gov Docking studies for a novel synthesized indazole derivative containing a piperazine (B1678402) moiety have also been reported. researchgate.net These simulations typically involve preparing the three-dimensional structures of the ligand and the receptor, and then using a scoring function to rank the possible binding poses. The results can highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-receptor complex.
Hypothetical docking scores and interacting residues for this compound with a putative G-protein coupled receptor (GPCR) are presented below. Lower binding energy values typically indicate a more stable complex.
| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Dopamine (B1211576) D2 Receptor | -8.5 | Asp114, Ser193, Phe389 | Asp114 (piperazine N-H) |
| Serotonin 5-HT2A Receptor | -9.2 | Asp155, Ser242, Trp336 | Asp155 (piperazine N-H) |
| Adrenergic α1A Receptor | -7.9 | Asp106, Tyr198, Phe310 | Asp106 (piperazine N-H) |
Molecular Dynamics (MD) Simulations to Elucidate Ligand-Receptor Interactions
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This technique simulates the movement of atoms and molecules to understand the stability of the complex and the nature of the interactions in a more realistic, solvated environment.
MD simulations of this compound bound to a target receptor would involve placing the docked complex in a simulation box filled with water molecules and ions to mimic physiological conditions. The simulation would then be run for a specific period, typically nanoseconds to microseconds, to observe the conformational changes and interaction patterns. Analysis of the MD trajectory can reveal the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in mediating interactions. Such simulations have been effectively used to study the binding stability of other enzyme inhibitors. ekb.eg
A summary of hypothetical MD simulation results for the this compound-receptor complex is provided in the table below.
| Simulation Parameter | Value | Interpretation |
| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |
| RMSF of Receptor Active Site | 0.8 Å | The active site residues maintain a stable conformation. |
| Number of Hydrogen Bonds | 2-3 | Consistent hydrogen bonding contributes to binding affinity. |
| Solvent Accessible Surface Area (SASA) | 50 Ų | The ligand is well-buried within the binding pocket. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives.
For this compound, a QSAR study would involve synthesizing a series of derivatives with modifications to the fluorophenyl ring or the piperazine moiety. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Studies on piperazinylquinoline derivatives have successfully employed 2D and 3D-QSAR modeling to identify key structural features for biological activity. nih.gov
A hypothetical QSAR equation for a series of this compound derivatives could look like:
log(1/IC₅₀) = 0.5 * ClogP - 0.2 * MW + 1.5 * H-bond Donors + 2.1
| Descriptor | Coefficient | Implication for Activity |
| ClogP (lipophilicity) | 0.5 | Moderate lipophilicity is beneficial. |
| Molecular Weight (MW) | -0.2 | Lower molecular weight is slightly favored. |
| Hydrogen Bond Donors | 1.5 | The presence of hydrogen bond donors is crucial. |
Prediction of ADMET Properties for this compound Using In Silico Tools
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to identify potential liabilities and guide molecular design.
Various computational models and software can be used to predict the ADMET profile of this compound. These predictions are based on its chemical structure and comparison to databases of known compounds. For example, in silico tools have been used to predict the metabolic pathways of other piperazine-based molecules. nih.gov
A predicted ADMET profile for this compound is summarized in the table below.
| ADMET Property | Predicted Value | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Penetration | Moderate | May have central nervous system activity. |
| CYP2D6 Inhibition | Low | Low risk of drug-drug interactions via this pathway. |
| hERG Inhibition | Low | Low risk of cardiotoxicity. |
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
Quantum Chemical Calculations for Conformational Analysis and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and geometry of a molecule. These methods can be used to perform conformational analysis and to calculate various electronic properties that are important for understanding a molecule's reactivity and interactions.
For this compound, quantum chemical calculations can be used to determine the most stable conformations of the molecule in different environments. These calculations can also provide insights into its electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is valuable for understanding its reactivity and for parameterizing molecular mechanics force fields used in MD simulations.
The table below presents hypothetical results from quantum chemical calculations on this compound.
| Property | Calculated Value | Significance |
| Conformational Energy Barrier (Piperazine Ring Flip) | 5.2 kcal/mol | Indicates the flexibility of the piperazine ring. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |
Derivatization, Prodrug Strategies, and Advanced Analog Synthesis for 2s 2 2 Fluorophenyl Methyl Piperazine Research
Design Principles for Novel (2S)-2-[(2-Fluorophenyl)methyl]piperazine Analogs with Enhanced Target Selectivity
The rational design of novel analogs of this compound is predicated on established medicinal chemistry principles to achieve greater selectivity for specific biological targets. Key strategies involve modulating the compound's physicochemical properties and three-dimensional structure to optimize interactions with the target's binding site while minimizing off-target effects.
One primary design principle is bioisosteric replacement , where parts of the molecule are substituted with other chemical groups that have similar physical or chemical properties, with the goal of improving the compound's target affinity and selectivity. nih.gov For instance, in related piperazine-containing compounds, replacing the piperazine (B1678402) ring with a homopiperazine (B121016) or a piperidine (B6355638) ring has been explored to improve metabolic stability and retain high affinity for specific targets like the dopamine (B1211576) transporter (DAT). nih.govnih.gov This approach alters the ring size and basicity, which can fine-tune the binding interactions.
Another key principle involves structural and conformational constraint . Introducing rigidity into the molecule can lock it into a bioactive conformation, thereby increasing affinity and selectivity for the intended target. For this compound, this could be achieved by introducing substituents on the piperazine ring or by creating bicyclic structures. For example, the introduction of a methyl group at a stereogenic center in a related piperazine-containing molecule was shown to influence the amide orientation in its bioactive conformation, significantly improving its activity. nih.gov
Furthermore, the design of new analogs often focuses on enhancing interactions with specific residues within the target's binding pocket. This can involve the introduction of functional groups capable of forming hydrogen bonds, ionic bonds, or hydrophobic interactions. For example, in the design of some phenylpiperazine derivatives, a cationic center, such as a protonated piperazine nitrogen, is considered crucial for interacting with negatively charged residues like aspartate in the target protein. nih.gov The strategic placement of substituents on the fluorophenyl ring can also modulate electronic properties and create new interaction points.
The table below summarizes key design principles and their intended effects on target selectivity for analogs of this compound.
| Design Principle | Structural Modification Example | Rationale for Enhanced Selectivity |
| Bioisosteric Replacement | Replace piperazine with homopiperazine or piperidine nih.govnih.gov | Alters ring conformation and basicity to better fit the target's binding pocket and improve metabolic profile. |
| Conformational Constraint | Introduce substituents on the piperazine ring (e.g., methyl groups) nih.gov | Restricts rotational freedom, locking the molecule in a more potent, bioactive conformation. |
| Introduction of New Binding Moieties | Add hydrogen bond donors/acceptors to the piperazine or phenyl ring. | Creates additional specific interactions with amino acid residues in the target protein. |
| Modulation of Electronic Properties | Vary the position or number of fluorine atoms on the phenyl ring. | Alters the electronic distribution of the molecule, potentially enhancing π-π stacking or other electronic interactions. |
Synthetic Routes to Explore Structural Modifications of the Piperazine Ring
Modifying the piperazine ring of this compound is crucial for exploring structure-activity relationships (SAR). Various synthetic methodologies allow for the introduction of substituents on the nitrogen atoms or the carbon backbone of the piperazine ring.
N-Substitution: The secondary amine at the N4 position of the piperazine ring is a common site for modification. Standard reactions like reductive amination , acylation , and alkylation can be employed to introduce a wide variety of substituents. For instance, N-alkylation can be achieved by reacting the parent piperazine with an appropriate alkyl halide. nih.gov Another powerful method for creating N-aryl piperazines is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the piperazine nitrogen. nih.gov This method is highly versatile and allows for the introduction of diverse aromatic and heteroaromatic systems.
C-Substitution: Introducing substituents onto the carbon framework of the piperazine ring is more complex but offers a way to significantly alter the scaffold's shape and stereochemistry. One approach involves starting from a substituted 1,2-diamine precursor. A concise synthetic route has been developed to generate 3-substituted piperazine-2-acetic acid esters, which involves the annulation of a key chiral 1,2-diamine intermediate. nih.gov Although this specific route led to racemization for a phenyl-substituted piperazine, the principle of using chiral diamines as building blocks is a valid strategy for accessing C-substituted piperazines. nih.gov
Ring Construction and Bioisosteric Replacement: In some cases, the entire piperazine ring can be constructed during the synthesis to incorporate desired features. For example, a piperazine ring can be formed by reacting a suitable aniline (B41778) with a bis-(2-haloethyl)amine. nih.gov Alternatively, bioisosteric replacements such as piperidine or homopiperazine can be synthesized. The synthesis of piperidine analogs, for instance, can begin with the coupling of a suitable alcohol with a protected piperidine intermediate, followed by deprotection. nih.gov Homopiperazine (1,4-diazepane) analogs can be synthesized through alkylation of 1,4-diazepane with a suitable electrophile. nih.gov
The following table outlines common synthetic routes for piperazine ring modification.
| Modification Type | Synthetic Method | Description |
| N-Arylation | Buchwald-Hartwig Amination nih.gov | Palladium-catalyzed coupling of the piperazine nitrogen with an aryl halide, allowing for the introduction of various aryl groups. |
| N-Alkylation | Reductive Amination | Reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond. |
| Ring Construction | From Diamines and Dihalides nih.gov | Cyclization reaction between a 1,2-diamine and a 1,2-dihaloethane derivative to form the piperazine core. |
| C-Substitution | From Chiral Amino Acids nih.gov | Conversion of an optically pure amino acid into a 1,2-diamine, which is then used to construct a C-substituted piperazine ring. |
| Bioisosteric Ring Synthesis | Homopiperazine Synthesis nih.gov | Nucleophilic substitution using 1,4-diazepane on an appropriate electrophilic substrate to create a seven-membered ring analog. |
Strategies for Modifications at the Fluorophenyl Moiety
Modifications to the 2-fluorophenyl group of this compound can significantly impact the compound's electronic properties, lipophilicity, and potential for specific interactions with the biological target, such as π-π stacking or halogen bonding.
Another strategy is the introduction of other substituents onto the phenyl ring. These can range from small alkyl or alkoxy groups to larger aromatic systems. The choice of substituent is guided by the desire to probe specific types of interactions. For example, introducing a methyl or methoxy (B1213986) group can explore steric and electronic effects, while adding a cyano or nitro group can introduce a hydrogen bond acceptor and significantly alter the ring's electronic nature. The synthesis of these analogs would again rely on starting with the appropriately substituted phenyl precursor.
In some cases, the entire fluorophenyl ring can be replaced with other aromatic or heteroaromatic systems. This bioisosteric replacement can explore whether a different ring system offers superior binding or pharmacokinetic properties. For example, replacing the phenyl ring with a pyridine, pyrimidine, or thiazole (B1198619) ring could introduce new hydrogen bonding capabilities and alter the compound's solubility and metabolic profile. acs.orgrsc.org
The table below details strategies for modifying the fluorophenyl moiety.
| Modification Strategy | Example | Synthetic Approach | Potential Impact |
| Altering Fluorine Position | Synthesis of (2S)-2-[(4-Fluorophenyl)methyl]piperazine | Utilize 4-fluorobenzaldehyde (B137897) in the initial synthetic steps. | Changes electronic properties and potential for halogen bonding. |
| Adding Substituents | Introduction of a methyl group to the fluorophenyl ring (e.g., 2-fluoro-4-methylphenyl) | Start the synthesis with 2-fluoro-4-methylbenzaldehyde. | Probes steric tolerance and hydrophobic interactions in the binding pocket. |
| Di- or Tri-substitution | Synthesis of a 2,4-difluorophenyl analog | Use a 2,4-difluorophenyl starting material. | Increases lipophilicity and alters electronic landscape. |
| Bioisosteric Replacement | Replace fluorophenyl with a fluoropyridinyl group | Use a corresponding fluoropyridinyl aldehyde or halide in the synthesis. | Introduces a nitrogen atom, altering basicity and hydrogen bonding potential. |
Stereochemical Implications of Derivatization on Biological Activity
The (2S) stereochemistry at the C2 position of the piperazine ring in this compound is a critical determinant of its biological activity. Any derivatization, whether on the piperazine ring or the fluorophenyl moiety, must consider the impact on this and any newly created stereocenters.
Even modifications distant from the existing stereocenter can have profound stereochemical implications by influencing the molecule's preferred conformation. For instance, N-acylation or the introduction of a bulky N-substituent can restrict rotation around the N-C bonds and alter the equilibrium between different chair or boat conformations of the piperazine ring. This, in turn, affects the spatial orientation of the (2-fluorophenyl)methyl group. In a related system, a stereogenic methyl group was found to be a "magic methyl" because it controlled the amide orientation in the bioactive conformation, leading to a significant improvement in activity. nih.gov
Therefore, maintaining or controlling the stereochemistry during analog synthesis is paramount. Chiral chromatography is often required to separate diastereomers or enantiomers to evaluate their biological activities independently. The differential activity between stereoisomers provides valuable information about the three-dimensional requirements of the target's binding site.
| Derivatization Site | Stereochemical Consideration | Impact on Biological Activity |
| Piperazine Ring (C3, C5, C6) | Creation of new stereocenters, leading to diastereomers (cis/trans isomers). | The relative stereochemistry can drastically alter the molecule's shape, influencing its fit within the target binding site. One diastereomer may be significantly more active than the other. |
| Piperazine Nitrogen (N4) | Introduction of bulky substituents can create atropisomers or restrict ring conformation. | Can lock the piperazine ring into a specific conformation, which may be more or less favorable for binding, thus modulating activity. |
| (2-Fluorophenyl)methyl Group | The (S)-configuration at C2 is likely crucial for activity. | Inversion of this stereocenter to the (R)-configuration would likely lead to a significant loss of or change in biological activity due to improper orientation in the binding pocket. |
Development of Prodrugs for Improved Research Delivery of this compound (Mechanism, not administration)
Prodrugs are inactive or less active precursors that are converted into the active drug, in this case this compound, within the body through enzymatic or chemical transformation. nih.gov The development of prodrugs for research purposes can be aimed at overcoming challenges like poor membrane permeability or achieving targeted delivery to specific cells or tissues by exploiting specific enzymatic machinery. nih.govnih.gov
A common prodrug strategy for compounds containing a secondary amine, like the piperazine moiety in the target compound, involves attaching a "promoiety" that masks the amine's polarity. This promoiety is designed to be cleaved by specific enzymes. For example, an N-acyloxyalkoxycarbonyl or an N-phosphonooxymethyl group could be attached to the N4 nitrogen of the piperazine ring. These groups are generally stable but can be cleaved by ubiquitous esterases or phosphatases, respectively, to release the active parent compound. acs.org
Another sophisticated approach is enzyme-targeted prodrug delivery . If a particular enzyme is overexpressed in the target cells or tissue of interest, a promoiety can be designed to be a specific substrate for that enzyme. nih.gov For example, a peptide-based promoiety could be attached to the piperazine nitrogen. This prodrug might then be selectively cleaved by peptidases present at the target site, leading to a localized release of this compound.
For delivering compounds to the central nervous system (CNS), a redox-based chemical delivery system could be employed. In this strategy, the drug is coupled to a lipophilic carrier molecule (e.g., a dihydropyridine). This complex can cross the blood-brain barrier. Once in the brain, the carrier is enzymatically oxidized to a charged pyridinium (B92312) salt. This charged species is then trapped in the CNS, and subsequent cleavage (e.g., by esterases) slowly releases the active drug.
The table below outlines potential prodrug mechanisms for this compound.
| Prodrug Strategy | Promolety Example | Activation Mechanism | Research Application |
| Esterase-Activated | N-Acyloxyalkyl group attached to piperazine N4 | Cleavage by carboxylesterases abundant in plasma and liver to unmask the secondary amine. acs.org | Improving general systemic exposure in preclinical models by enhancing passive diffusion across membranes. |
| Phosphatase-Activated | N-Phosphonooxymethyl group attached to piperazine N4 | Hydrolysis by alkaline phosphatases to release the parent drug. acs.org | Overcoming poor aqueous solubility for in vitro or in vivo studies. |
| Peptidase-Activated | Dipeptide (e.g., Val-Ala) attached to piperazine N4 | Cleavage by specific peptidases that may be upregulated in certain cell types. nih.gov | Achieving targeted delivery to specific cells or tissues in research models. |
| Redox-Based CNS Delivery | Dihydropyridine-pyridinium salt system | The lipophilic dihydropyridine (B1217469) carrier crosses the blood-brain barrier, is oxidized to a charged pyridinium salt (trapping it in the brain), and then the active drug is slowly cleaved off. | Facilitating studies on the central nervous system effects of the compound in preclinical research. |
Analytical Methodologies for Research and Development of 2s 2 2 Fluorophenyl Methyl Piperazine
Spectroscopic Characterization Techniques for Structural Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of (2S)-2-[(2-Fluorophenyl)methyl]piperazine. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the 2-fluorobenzyl and piperazine (B1678402) moieties.
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons of the fluorophenyl group, the benzylic methylene (B1212753) protons, and the protons of the piperazine ring. The chemical shifts and coupling patterns, particularly the fluorine-hydrogen couplings (J-HF), would be diagnostic for the ortho-fluoro substitution. The protons on the chiral center and within the piperazine ring would exhibit complex splitting patterns.
¹³C NMR: The carbon spectrum would confirm the number of unique carbon environments. The carbon atoms attached to the fluorine and nitrogen atoms would show characteristic chemical shifts. For example, in related benzoxazole (B165842) structures, piperazine methylene carbons resonate around δ 48.0–52.0 ppm. nih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), the molecule would produce a molecular ion peak (M+) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) would provide the elemental composition with high accuracy. The fragmentation pattern would likely involve cleavage of the benzyl (B1604629) group and fragmentation of the piperazine ring.
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching vibrations (for the secondary amine in the piperazine ring).
C-H stretching for both aromatic and aliphatic (piperazine and benzyl) groups.
C=C stretching within the aromatic ring.
C-N stretching of the piperazine ring.
A strong C-F stretching band, confirming the presence of the fluorine substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The 2-fluorophenyl group is the primary chromophore. In related compounds like 1-(4-Fluorophenyl)piperazine, UV absorption maxima are observed around 239 nm and 288 nm. caymanchem.com The UV-Vis spectrum is particularly useful for quantitative analysis using techniques like HPLC-UV.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region (~6.9-7.4 ppm) with J-HF coupling |
| Piperazine Protons | Complex multiplets in the aliphatic region (~2.5-3.5 ppm) | |
| Benzylic Protons | Doublet of doublets or multiplet adjacent to the chiral center | |
| NH Proton | Broad singlet, exchangeable with D₂O | |
| ¹³C NMR | Aromatic Carbons | Signals in the ~115-165 ppm range, including a C-F doublet |
| Piperazine Carbons | Signals in the aliphatic region (~40-60 ppm) | |
| MS (EI) | Molecular Ion (M+) | Peak at m/z corresponding to the molecular weight (C₁₁H₁₅FN₂) |
| Key Fragments | Fragments corresponding to the loss of the fluorobenzyl group or piperazine ring fragments | |
| IR | N-H Stretch | ~3300 cm⁻¹ (secondary amine) |
| C-F Stretch | ~1200-1250 cm⁻¹ (strong) | |
| UV-Vis | λmax | Absorption maxima characteristic of the fluorophenyl chromophore (e.g., ~240 nm, ~280 nm) |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC, Chiral LC)
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for confirming its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, would be developed. Detection is usually performed with a UV detector set to an absorption maximum of the fluorophenyl chromophore. This method can quantify the purity of the compound and detect any related impurities.
Gas Chromatography (GC) can also be used, often after derivatization to increase the volatility and improve the peak shape of the piperazine compound. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful tool for purity testing. A GC-MS method developed for various piperazine derivatives successfully separated positional isomers like 2-FPP, 3-FPP, and 4-FPP, demonstrating its utility for resolving closely related impurities. figshare.com
Chiral Liquid Chromatography (Chiral LC) is critical for analyzing enantiomeric excess. Since the biological activity of chiral drugs often resides in a single enantiomer, confirming the enantiomeric purity is a regulatory requirement. For this compound, a chiral stationary phase (CSP) would be used to separate it from its (2R)-enantiomer. Polysaccharide-based CSPs are commonly employed for this purpose. The method allows for the precise determination of the enantiomeric excess (% ee), ensuring that the undesired enantiomer is below specified limits. The synthesis of related chiral piperazines often requires such analysis to confirm the stereoselectivity of the reactions. nih.gov
Table 2: Typical Chromatographic Methods for Analysis
| Method | Purpose | Typical Conditions |
| Reversed-Phase HPLC | Chemical Purity | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Acetonitrile/Water with buffer (e.g., 0.1% TFA)Detection: UV (e.g., 240 nm) |
| GC-MS | Purity, Impurity ID | Column: Phenyl-methyl polysiloxane (e.g., DB-5ms)Carrier Gas: HeliumDetection: Mass Spectrometry (Scan mode) |
| Chiral LC | Enantiomeric Excess | Column: Chiral Stationary Phase (e.g., polysaccharide-based)Mobile Phase: Hexane/Isopropanol with amine modifierDetection: UV |
X-Ray Crystallography for Solid-State Structure Confirmation of this compound and its Salts
X-ray crystallography provides unambiguous proof of the molecular structure, including the absolute configuration of chiral centers, and reveals information about the solid-state packing and conformation. To perform this analysis, a single, high-quality crystal of the compound or a suitable salt (e.g., hydrochloride or tartrate) is required.
The analysis of a related compound, 1-[bis(4-fluorophenyl)methyl]piperazine, showed that the piperazine ring adopts a chair conformation. nih.gov For this compound, a crystal structure would definitively confirm the (S)-configuration at the C2 position. It would also detail the bond lengths, bond angles, and torsion angles, providing insight into the preferred conformation of the molecule in the solid state. This information is valuable for understanding structure-activity relationships and for computational modeling studies.
Advanced hyphenated Techniques for Metabolite Identification (LC-MS/MS, GC-MS)
Understanding the metabolic fate of a new chemical entity is crucial. Advanced hyphenated techniques, which couple a separation technique with a detection technique, are the primary tools for identifying metabolites in preclinical studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite profiling in biological matrices like liver microsomes or plasma. After incubation of this compound with liver microsomes, the sample is analyzed by LC-MS/MS. The high-resolution and high-sensitivity mass spectrometer can detect and identify potential metabolites. Common metabolic pathways for piperazine derivatives include N-dealkylation, hydroxylation of the aromatic or aliphatic rings, and opening of the piperazine ring. nih.gov Tandem MS (MS/MS) experiments are performed to fragment the potential metabolite ions, and these fragmentation patterns are compared with that of the parent drug to elucidate the structure of the metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of more volatile metabolites or after derivatization of polar metabolites. Studies on related designer piperazines have used GC-MS to identify metabolites in urine after hydrolysis of conjugates, extraction, and acetylation. unodc.org
Bioanalytical Method Development for this compound in Biological Matrices
For research purposes, such as in vitro permeability assays or in vivo pharmacokinetic studies in animals, a validated bioanalytical method is required to quantify the concentration of this compound in biological matrices like plasma, blood, or tissue homogenates.
The development of such a method, typically using LC-MS/MS, involves several key steps:
Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is necessary. This is commonly achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Internal Standard (IS): A suitable internal standard, often a stable isotope-labeled version of the analyte or a structurally similar compound, is added to the samples to correct for variability in extraction and instrument response.
Chromatography: An HPLC method is developed to separate the analyte from endogenous matrix components and the internal standard.
Mass Spectrometry Detection: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the IS.
Method Validation: The method is validated for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability to ensure reliable and reproducible results. Studies on related fluorophenylpiperazine analogues have established robust methods for their quantification in plasma and liver microsomes. nih.gov
Future Directions and Emerging Research Avenues for 2s 2 2 Fluorophenyl Methyl Piperazine
Integration of Artificial Intelligence and Machine Learning in (2S)-2-[(2-Fluorophenyl)methyl]piperazine Research
The confluence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is paving the way for accelerated and more efficient drug discovery and development pipelines. For research involving this compound and its derivatives, these computational tools offer a multifaceted approach to understanding and optimizing their properties.
Furthermore, generative AI models are being utilized to propose novel molecular structures incorporating the this compound core. These models, trained on extensive chemical libraries, can generate de novo structures with a high probability of possessing desired pharmacological activities. This approach significantly expands the chemical space available for exploration and can lead to the discovery of compounds with unique mechanisms of action.
The application of AI also extends to the optimization of synthetic routes for this compound and its analogues. Retrosynthesis prediction algorithms can suggest novel and more efficient synthetic pathways, potentially reducing the number of steps, improving yields, and minimizing the environmental impact of the synthesis.
Novel Applications of this compound as a Research Tool
Beyond its role as a synthetic intermediate, this compound and its derivatives are finding new life as sophisticated research tools for probing biological systems. The inherent structural features of the piperazine (B1678402) ring and the presence of a fluorophenyl group make it an attractive scaffold for the development of chemical probes to study the function and distribution of specific receptors and enzymes in the central nervous system and other tissues.
The development of selective antagonists and agonists for various G-protein coupled receptors (GPCRs) and ion channels based on the this compound structure allows researchers to dissect complex signaling pathways. These tool compounds can be used in in vitro and in vivo studies to elucidate the physiological and pathophysiological roles of their targets.
Moreover, the unique conformational constraints of the piperazine ring can be exploited to design highly selective ligands. By systematically modifying the substituents on the piperazine nitrogen atoms and the fluorophenyl ring, researchers can fine-tune the affinity and selectivity of these compounds for their intended targets, thereby creating valuable tools for pharmacological research.
Development of Advanced Probes and Tracers Based on the this compound Scaffold
The development of molecular imaging agents, such as positron emission tomography (PET) tracers and fluorescent probes, is a rapidly advancing field that holds immense promise for both basic research and clinical diagnostics. The this compound scaffold is well-suited for the design and synthesis of such probes.
The introduction of a fluorine-18 (B77423) (¹⁸F) isotope onto the fluorophenyl ring of this compound or its derivatives can yield potent PET tracers. These radiolabeled compounds can be used to non-invasively visualize and quantify the distribution and density of their target receptors or enzymes in the living brain and other organs. This technology is invaluable for studying a wide range of neurological and psychiatric disorders.
In addition to radiolabeling, the this compound scaffold can be functionalized with fluorophores to create fluorescent probes. These probes can be used in a variety of in vitro applications, such as fluorescence microscopy and flow cytometry, to visualize the cellular and subcellular localization of their targets. The development of probes with improved photophysical properties, such as increased brightness and photostability, is an active area of research.
The table below summarizes some potential applications of advanced probes and tracers derived from the this compound scaffold.
| Probe Type | Imaging Modality | Potential Research Application |
| ¹⁸F-labeled Derivative | Positron Emission Tomography (PET) | In vivo imaging of receptor density in the brain |
| Fluorescently Tagged Analogue | Fluorescence Microscopy | Visualization of target protein localization in cells |
| Biotinylated Derivative | Affinity-based Assays | Pull-down experiments to identify binding partners |
Challenges and Opportunities in Stereoselective Synthesis of Piperazine-Containing Compounds
The biological activity of chiral molecules is often highly dependent on their stereochemistry. For this compound, the (S)-configuration at the 2-position is crucial for its intended pharmacological profile. Therefore, the development of efficient and highly stereoselective synthetic methods for this and other 2-substituted piperazines remains a significant challenge and a major opportunity for innovation in organic synthesis.
One of the primary challenges lies in the control of the stereocenter at the C2 position of the piperazine ring. Traditional synthetic methods often result in racemic mixtures, requiring tedious and often inefficient chiral resolution steps. The development of asymmetric catalytic methods that can directly generate the desired enantiomer in high enantiomeric excess is a key focus of current research.
Recent advances in transition-metal catalysis and organocatalysis have opened up new avenues for the stereoselective synthesis of piperazine derivatives. For example, asymmetric hydrogenation, hydroamination, and cyclization reactions have shown promise in establishing the chiral center with high levels of stereocontrol.
Furthermore, the development of novel chiral building blocks and auxiliaries that can be readily incorporated into the synthesis of the piperazine ring is another important area of investigation. These strategies aim to provide more practical and scalable routes to enantiomerically pure piperazine-containing compounds.
The table below highlights some of the challenges and opportunities in this field.
| Challenge | Opportunity |
| Control of stereochemistry at the C2 position | Development of novel asymmetric catalytic methods |
| Requirement for chiral resolution of racemic mixtures | Design of efficient enantioselective synthetic routes |
| Limited availability of chiral starting materials | Utilization of new chiral building blocks and auxiliaries |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
